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Disclaimer: Extensive searches of public scientific literature and databases did not yield a

complete, experimentally-derived spectroscopic dataset for tert-butyl 2-methylaziridine-1-
carboxylate. The spectroscopic data presented herein is therefore predicted based on

standard chemical principles and analysis of analogous structures. This guide is intended to

provide researchers with the expected spectral characteristics for identification and a

framework for experimental synthesis and analysis.

Introduction
tert-Butyl 2-methylaziridine-1-carboxylate is a chiral heterocyclic compound of significant

interest in synthetic and medicinal chemistry. The molecule features a strained three-

membered aziridine ring, which serves as a versatile synthetic handle for the introduction of

nitrogen-containing functionalities. The nitrogen is protected by a tert-butoxycarbonyl (Boc)

group, which modulates its reactivity and provides a stable, yet readily cleavable, protecting

group essential for multi-step synthesis. The methyl group at the C2 position introduces a

stereocenter, making the (R) and (S) enantiomers valuable chiral building blocks for the

asymmetric synthesis of complex molecules, including pharmaceutical intermediates.[1] Its

molecular formula is C₈H₁₅NO₂, with a molecular weight of approximately 157.21 g/mol .[1]
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This technical guide provides an overview of the predicted spectroscopic data for tert-butyl 2-
methylaziridine-1-carboxylate, a representative synthetic protocol, and standard

methodologies for its spectroscopic characterization.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for tert-butyl 2-
methylaziridine-1-carboxylate based on established principles of NMR, IR, and Mass

Spectrometry.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.5 - 2.7 Multiplet 1H CH (Aziridine Ring)

~2.1 - 2.2 Doublet of Doublets 1H
CH₂ (Aziridine Ring,

trans)

~1.8 - 1.9 Doublet of Doublets 1H
CH₂ (Aziridine Ring,

cis)

~1.45 Singlet 9H C(CH₃)₃ (Boc Group)

| ~1.2 - 1.3 | Doublet | 3H | CH-CH₃ (Methyl Group) |

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~160 - 162 C=O (Carbamate)

~80 - 82 C(CH₃)₃ (Boc Group)

~35 - 38 CH (Aziridine Ring)

~32 - 35 CH₂ (Aziridine Ring)

~28.0 C(CH₃)₃ (Boc Group)

| ~15 - 18 | CH-CH₃ (Methyl Group) |

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands (Film)

Wavenumber (cm⁻¹) Intensity Assignment

~2975 - 2930 Strong C-H Stretch (Aliphatic)

~1700 - 1720 Strong C=O Stretch (Carbamate)

~1365 Strong C-H Bend (t-Butyl)

~1250 Strong
C-N Stretch

(Aziridine/Carbamate)

| ~1160 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (ESI-MS)
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m/z Ion Notes

158.1176 [M+H]⁺ Calculated for C₈H₁₆NO₂⁺

180.1000 [M+Na]⁺ Calculated for C₈H₁₅NO₂Na⁺

102.0862 [M-C₄H₉+H]⁺
Fragment corresponding to

loss of the tert-butyl group.

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation fragment. |

Experimental Protocols
The following sections detail a representative synthesis of chiral tert-butyl 2-methylaziridine-
1-carboxylate and the standard procedures for acquiring the necessary spectroscopic data for

its characterization.

Synthesis Protocol
The asymmetric synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate can be achieved

via several routes. A common approach involves the cyclization of a protected amino alcohol

derived from a chiral precursor.

Example Synthesis:

Step 1: Boc-Protection of (R)-Alaninol: (R)-Alaninol (1.0 eq) is dissolved in anhydrous

tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq)

are added, and the mixture is stirred at room temperature for 12-18 hours. The solvent is

removed under reduced pressure, and the resulting crude tert-butyl ((R)-1-hydroxypropan-2-

yl)carbamate is purified by column chromatography.

Step 2: Mesylation: The purified product from Step 1 (1.0 eq) is dissolved in anhydrous

dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the

dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2

hours.

Step 3: Cyclization: A strong base such as sodium hydride (NaH, 1.5 eq) is carefully added

to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature
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and stirred for 12 hours to facilitate the intramolecular cyclization.

Work-up and Purification: The reaction is quenched by the slow addition of water. The

organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The final product, (R)-tert-butyl 2-methylaziridine-1-carboxylate, is purified

by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired on a 500 MHz

(or higher) spectrometer. The purified compound (~10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, ~0.6 mL) containing 0.03% tetramethylsilane (TMS) as an internal

standard. Data is processed with standard Fourier transform software.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to create a thin film for analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is

dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the

spectrometer to obtain accurate mass data for the protonated ([M+H]⁺) and sodiated

([M+Na]⁺) molecular ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a target chemical compound like tert-butyl 2-
methylaziridine-1-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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